IUPAC name and synonyms for {[3-(methylsulfanyl)phenyl]amino}carbonitrile
IUPAC name and synonyms for {[3-(methylsulfanyl)phenyl]amino}carbonitrile
Technical Monograph: -[3-(Methylsulfanyl)phenyl]cyanamide
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary & Chemical Identity[1]
-[3-(Methylsulfanyl)phenyl]cyanamide is a specialized organosulfur intermediate used primarily in the synthesis of guanidine-based pharmaceuticals and agrochemicals. Structurally, it consists of an aniline core substituted at the meta position with a methylthio (–SMe) group, where the amino nitrogen has been modified into a cyanamide (–NH–C≡N) moiety.This compound serves as a "privileged scaffold" electrophile. The cyano group activates the nitrogen, making it a potent precursor for synthesizing
Table 1: Chemical Identity & Nomenclature[1]
| Property | Detail |
| IUPAC Name | |
| Common Synonyms | 3-(Methylthio)phenylcyanamide; (3-Methylthiophenyl)cyanamide; 3-Aminothioanisole cyanamide |
| CAS Registry Number | 458567-42-5 |
| Molecular Formula | |
| Molecular Weight | 164.23 g/mol |
| SMILES | CSC1=CC=CC(NC#N)=C1 |
| Key Functionality | Aryl cyanamide (Electrophilic Nitrile) |
Synthetic Methodology
The synthesis of aryl cyanamides is classically achieved via the Von Braun reaction or modified nucleophilic substitution using cyanogen bromide (BrCN). The presence of the methylthio group requires careful control of oxidative conditions, as the sulfur atom is susceptible to oxidation to sulfoxide (–SO–) or sulfone (–SO
The Reaction Mechanism
The synthesis proceeds via an
Validated Experimental Protocol
Note: This protocol is designed to minimize side reactions such as guanidine dimerization.
Reagents:
-
Precursor: 3-(Methylthio)aniline (CAS 1783-81-9)[1]
-
Electrophile: Cyanogen Bromide (BrCN) (Highly Toxic – Handle in Fume Hood)
-
Solvent: Methanol (MeOH) or Diethyl Ether (
) -
Base: Sodium Acetate (NaOAc) or Sodium Bicarbonate (
)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 3-(methylthio)aniline in MeOH (0.5 M concentration). Chill the solution to 0–5°C using an ice-water bath. Rationale: Low temperature prevents the volatilization of BrCN and suppresses the formation of dicyandiamide byproducts.
-
Addition: Add 1.1 equivalents of Cyanogen Bromide (BrCN) portion-wise over 20 minutes.
-
Buffering: Immediately following BrCN addition, add 2.0 equivalents of NaOAc (solid or aqueous solution). Rationale: The reaction generates HBr. If the solution becomes too acidic, the aniline precursor will protonate (
), rendering it non-nucleophilic and halting the reaction. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor via TLC or LC-MS (Target Mass: [M+H]+ = 165.05).
-
Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate (
).[2] Wash the organic layer with brine, dry over , and concentrate. -
Purification: If necessary, purify via flash column chromatography (Hexanes:EtOAc gradient). The product is typically a solid.
Synthetic Pathway Visualization
Figure 1: Synthetic pathway for the conversion of 3-(methylthio)aniline to the cyanamide derivative via cyanogen bromide electrophilic substitution.
Reactivity & Applications in Drug Design
The
Guanidine Formation (Kinase Inhibitor Synthesis)
The most common application is the reaction with secondary amines to form
-
Mechanism: The nitrile carbon is electrophilic.[3] A secondary amine attacks this carbon, followed by a proton transfer to form the guanidine core.
-
Relevance: This structure mimics the hinge-binding region of ATP in many kinase inhibitors.
Heterocycle Cyclization
Under acidic conditions or high heat, aryl cyanamides can cyclize to form benzimidazoles or quinazolines, particularly if the ortho position is functionalized. While the 3-SMe group is meta to the amine, it directs electrophilic substitution to the ortho and para positions, facilitating further ring closures in complex synthesis.
Reactivity Workflow
Figure 2: Divergent reactivity of the aryl cyanamide scaffold leading to guanidine and isothiourea derivatives.
Safety & Toxicology Profile
Working with cyanamide derivatives requires strict adherence to safety protocols due to their specific biological activity.
-
ALDH Inhibition (Antabuse Effect): Cyanamide derivatives are known inhibitors of Aldehyde Dehydrogenase (ALDH). Exposure, followed by alcohol consumption, can lead to accumulation of acetaldehyde, causing flushing, nausea, and tachycardia.
-
Skin Sensitization: Aryl cyanamides are potent sensitizers. Nitrile gloves are insufficient for prolonged handling; double-gloving or using laminate gloves is recommended during the synthesis phase involving BrCN.
-
Cyanogen Bromide Hazards: BrCN is volatile and hydrolyzes to release HCN. All reactions must be performed in a certified fume hood with a bleach trap for quenching waste.
References
-
Chemical Identity & CAS
- Source: GuideChem & ChemSrc Aggregated Databases. "3-(Methylthio)phenylcyanamide - CAS 458567-42-5".
-
Synthetic Methodology (Von Braun Reaction)
- Source: Organic Syntheses, Coll. Vol. 4, p.943 (1963); Vol. 31, p.19 (1951).
-
Precursor Data (3-Methylthioaniline)
- Source: Sigma-Aldrich Technical Data Sheet. "3-(Methylthio)aniline - CAS 1783-81-9".
-
Cyanamide Toxicity & Safety
Sources
- 1. 3-(METHYLTHIO)ANILINE | 1783-81-9 [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Khan Academy [khanacademy.org]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Cyanamide [cdc.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
